

# RMC-113 In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RMC-113   |           |
| Cat. No.:            | B15607158 | Get Quote |

## **Application Notes**

RMC-113 has been identified as a potent dual inhibitor of the lipid kinases Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve) and Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2][3] This inhibitory action disrupts crucial cellular processes, including endosomal trafficking and autophagy, which has positioned RMC-113 as a promising candidate for antiviral therapies, particularly against RNA viruses like SARS-CoV-2.[1][2][3] These application notes provide a detailed overview of the in vitro assays essential for characterizing the activity of RMC-113 and similar compounds. The protocols outlined below are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential therapeutics targeting PIKfyve and PIP4K2C.

The described methodologies cover the enzymatic activity of PIKfyve, the cellular target engagement of PIP4K2C, the antiviral efficacy in a SARS-CoV-2 infection model, and the modulation of autophagy. Adherence to these protocols will enable the generation of robust and reproducible data to assess the potency and mechanism of action of **RMC-113** and related molecules.

### **Data Presentation**

The following tables summarize the quantitative data for **RMC-113**'s in vitro activity, compiled from publicly available research.

Table 1: RMC-113 Kinase Inhibition and Binding Affinity



| Target  | Assay Type                      | Value | Units |
|---------|---------------------------------|-------|-------|
| PIKfyve | In vitro Kinase Assay<br>(IC50) | 8     | nM    |
| PIKfyve | Binding Assay (Kd)              | 370   | nM    |
| PIP4K2C | Binding Assay (Kd)              | 46    | nM    |
| PIP4K2C | NanoBRET Assay<br>(IC50)        | 392   | nM    |
| PIKfyve | NanoBRET Assay<br>(IC50)        | 300   | nM    |
| PIP4K2A | Binding Assay (Kd)              | 1.7   | μМ    |
| PIP4K2B | Binding Assay (Kd)              | 1.7   | μМ    |

Data compiled from multiple sources.[1][2]

Table 2: RMC-113 Antiviral Activity against SARS-CoV-2

| Cell Line      | Assay Type        | Value (EC50) | Units |
|----------------|-------------------|--------------|-------|
| Calu-3         | Plaque Assay      | 0.25         | μМ    |
| Vero           | Pseudovirus Assay | 1.8          | μМ    |
| U-87 MG (VEEV) | Antiviral Assay   | 1.4          | μМ    |
| Huh7 (DENV2)   | Antiviral Assay   | 1.4          | μМ    |
| Huh7 (EBOV)    | Antiviral Assay   | 5            | μМ    |
| Huh7 (MARV)    | Antiviral Assay   | 7.8          | μМ    |

Data compiled from multiple sources.[3]

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: RMC-113 inhibits PIKfyve and PIP4K2C, disrupting phosphoinositide signaling.





Click to download full resolution via product page

Caption: In vitro characterization workflow for RMC-113.

# Experimental Protocols PIKfyve In Vitro Kinase Assay (ADP-Glo™ Protocol)

This protocol describes a bioluminescence-based assay to measure the in vitro kinase activity of PIKfyve and the inhibitory potential of compounds like **RMC-113**.

#### Materials:

- Recombinant human PIKfyve enzyme
- PI(3)P:PS substrate (Phosphatidylinositol-3-phosphate and Phosphatidylserine)
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- RMC-113 or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

- Compound Preparation: Prepare a serial dilution of **RMC-113** in kinase buffer. The final DMSO concentration should not exceed 1%.
- Reaction Setup:
  - Add 2.5 μL of the diluted **RMC-113** or vehicle (DMSO) to the wells of the 384-well plate.



- Add 2.5 μL of PIKfyve enzyme solution (concentration to be optimized for linear reaction kinetics) to each well.
- Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate Kinase Reaction:
  - $\circ$  Add 5  $\mu$ L of a solution containing the PI(3)P:PS substrate and ATP to each well. Final concentrations should be at or near the Km for each (e.g., 10-100  $\mu$ M).
  - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
  - Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate for 40 minutes at room temperature.
  - $\circ$  Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
  - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each **RMC-113** concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

# PIP4K2C Cellular Target Engagement Assay (NanoBRET™ Protocol)

Due to the low enzymatic activity of PIP4K2C in vitro, a cell-based target engagement assay is recommended. The NanoBRET™ assay measures the binding of a compound to the target protein within living cells.[2][4]



#### Materials:

- HEK293 cells
- PIP4K2C-NanoLuc® Fusion Vector (or other suitable vector)
- Lipofectamine® 3000 or other transfection reagent
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ Tracer K-8 (or other appropriate tracer)
- NanoBRET™ Nano-Glo® Substrate
- RMC-113 or other test compounds
- White, opaque 96-well cell culture plates
- Plate reader capable of measuring filtered luminescence (donor and acceptor wavelengths)

- Cell Transfection (Day 1):
  - Seed HEK293 cells in a 6-well plate.
  - Transfect the cells with the PIP4K2C-NanoLuc® Fusion Vector according to the manufacturer's protocol.
- Assay Plate Preparation (Day 2):
  - Trypsinize and resuspend the transfected cells.
  - Seed the cells into a white, opaque 96-well plate at an appropriate density.
  - Incubate for 24 hours.
- Compound and Tracer Addition (Day 3):



- Prepare serial dilutions of RMC-113 in Opti-MEM™.
- Prepare the NanoBRET™ Tracer solution in Opti-MEM™.
- Add the tracer to all wells except for the "no tracer" controls.
- Add the diluted RMC-113 or vehicle to the appropriate wells.
- Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
- Substrate Addition and Signal Detection:
  - Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
  - Add the substrate to all wells.
  - Read the plate immediately on a plate reader equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission.
- Data Analysis:
  - Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
  - Normalize the data to the vehicle control.
  - Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

## **SARS-CoV-2 Antiviral Assay (Cell Viability Protocol)**

This protocol assesses the ability of **RMC-113** to protect host cells from the cytopathic effects of SARS-CoV-2 infection.

#### Materials:

- Vero E6 or Calu-3 cells
- SARS-CoV-2 (handle in a BSL-3 facility)



- Dulbecco's Modified Eagle's Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
- RMC-113 or other test compounds
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
- Clear-bottom, 96-well cell culture plates
- Plate reader with luminescence detection capabilities

- Cell Seeding: Seed Vero E6 or Calu-3 cells into 96-well plates and incubate overnight.
- Compound Treatment and Infection:
  - Prepare serial dilutions of RMC-113 in DMEM with 2% FBS.
  - Remove the culture medium from the cells and add the diluted compound.
  - In a BSL-3 facility, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.
  - Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
- Cell Viability Measurement:
  - Remove the plates from the BSL-3 facility following appropriate safety procedures.
  - Equilibrate the plates to room temperature.
  - Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
  - Shake the plates for 2 minutes to induce cell lysis.
  - Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well.



#### Data Analysis:

- Normalize the data to the uninfected control (100% viability) and the virus-only control (0% viability).
- Determine the EC50 value (the concentration at which 50% of the cytopathic effect is inhibited) by plotting the data against the log of the RMC-113 concentration and fitting to a dose-response curve.
- A parallel cytotoxicity assay (CC50) should be performed without the virus to determine the selectivity index (SI = CC50/EC50).

### Western Blot for Autophagy Markers (LC3-II and p62)

This protocol is for the detection of changes in the levels of the autophagy markers LC3-II and p62 in response to **RMC-113** treatment.

#### Materials:

- A549-ACE2 or other suitable cell line
- RMC-113
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated anti-rabbit secondary antibody



- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

- Cell Treatment and Lysis:
  - Treat cells with RMC-113 at the desired concentrations and for the desired time. Include a
    vehicle control. For autophagic flux analysis, a lysosomal inhibitor like Bafilomycin A1 can
    be added in the last few hours of treatment.
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE. Use a higher percentage gel (e.g., 15%) for better resolution of LC3-I and LC3-II.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Apply the ECL substrate to the membrane.



- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Analyze the ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 relative to the loading control to assess changes in autophagic flux. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RMC-113 In Vitro Assay Protocols: A Comprehensive Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607158#rmc-113-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com